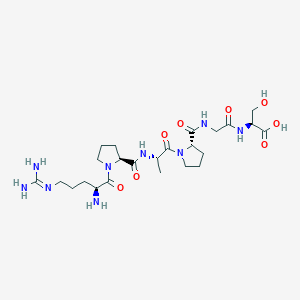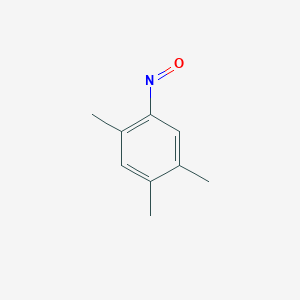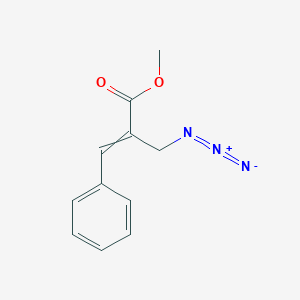![molecular formula C22H39N3O3 B14280745 2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] CAS No. 141607-02-5](/img/structure/B14280745.png)
2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] typically involves the reaction of acetic anhydride with 2-cyclohexylethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Azanediyl)bis[N-(2,6-dimethylphenyl)acetamide]
- 2,2’-(Azanediyl)bis[N-(2,6-diethylphenyl)acetamide]
Uniqueness
2,2’-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide] is unique due to its specific cyclohexylethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
141607-02-5 |
|---|---|
Formule moléculaire |
C22H39N3O3 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
2-[acetyl-[2-(2-cyclohexylethylamino)-2-oxoethyl]amino]-N-(2-cyclohexylethyl)acetamide |
InChI |
InChI=1S/C22H39N3O3/c1-18(26)25(16-21(27)23-14-12-19-8-4-2-5-9-19)17-22(28)24-15-13-20-10-6-3-7-11-20/h19-20H,2-17H2,1H3,(H,23,27)(H,24,28) |
Clé InChI |
IGNJJJVNLPSLSH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC(=O)NCCC1CCCCC1)CC(=O)NCCC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)








methyl}benzoic acid](/img/structure/B14280733.png)
![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)

![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
